N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide
Description
This compound belongs to the thieno[3,4-c]pyrazole class, characterized by a fused thiophene-pyrazole core modified with sulfone (-SO₂) and acetamide substituents. The 4-chlorophenyl group on the pyrazole ring and the 3,4-dimethoxyphenyl moiety on the acetamide side chain distinguish it from analogs. Its synthesis likely involves cyclocondensation and sulfonation steps, with crystallization studies possibly employing SHELX-based software for structural validation .
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O5S/c1-29-18-8-3-13(9-19(18)30-2)10-20(26)23-21-16-11-31(27,28)12-17(16)24-25(21)15-6-4-14(22)5-7-15/h3-9H,10-12H2,1-2H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPPKGXSSVULPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the chlorophenyl and dimethoxyphenyl acetamide groups. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.
Scientific Research Applications
N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can serve as a probe to investigate biological pathways and interactions at the molecular level.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Analog: 2-(4-Fluorophenyl)-N-[2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl]acetamide
This analog () shares the thieno[3,4-c]pyrazole sulfone core but differs in substituents:
- Thienopyrazole substituent: 4-fluorophenyl (vs. 4-chlorophenyl in the target compound).
- Acetamide substituent : 4-fluorophenyl (vs. 3,4-dimethoxyphenyl in the target compound).
*Molecular formula calculated based on structural analysis.
Electronic and Steric Effects:
- 4-Chlorophenyl vs. 4-Fluorophenyl : Chlorine’s larger atomic radius and higher lipophilicity may improve membrane permeability but reduce metabolic stability compared to fluorine .
- 3,4-Dimethoxyphenyl vs. Fluorine’s electronegativity offers moderate polarity without significant steric trade-offs .
Hypothesized Physicochemical Properties:
- Solubility : The target compound’s dimethoxyphenyl group likely increases aqueous solubility over the fluorophenyl analog.
- Binding Affinity : Chlorine’s lipophilicity may favor hydrophobic interactions in enzyme active sites, whereas fluorine’s smaller size could improve fit in sterically constrained pockets.
Research Findings and Limitations
- Structural Insights : The fluorophenyl analog’s crystallographic data (if resolved via SHELX) could reveal packing differences due to substituent effects, such as hydrogen-bonding patterns influenced by methoxy vs. fluorine groups .
- Limitations: No direct biological or pharmacokinetic data are provided for either compound. Comparisons rely on theoretical structure-activity relationships (SAR) and substituent trends.
Biological Activity
N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide is a complex organic compound with potential biological activities. Its unique structure, featuring a thieno[3,4-c]pyrazole core and various substituents, suggests a range of interactions with biological targets. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H15ClN4O5S, with a molecular weight of 446.9 g/mol. The IUPAC name indicates the presence of a chlorophenyl group and an acetamide moiety. The compound's structure can be summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C19H15ClN4O5S |
| Molecular Weight | 446.9 g/mol |
| IUPAC Name | N-[2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide |
| InChI Key | QQUJUTZMKQFGRR-UHFFFAOYSA-N |
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of mitochondrial respiration and various protein kinases involved in cell signaling pathways. This inhibition can lead to reduced cellular energy production and altered metabolic processes.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated that derivatives of thieno[3,4-c]pyrazole compounds showed cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A derivative similar to the compound under study was tested against colon carcinoma HCT-116 cells and exhibited an IC50 value of 6.2 μM. Other derivatives showed activity against breast cancer cell lines with IC50 values ranging from 27.3 to 43.4 μM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary screening against common pathogens revealed that it possesses moderate antibacterial activity.
- Case Study : In a comparative study with standard antimicrobial agents, certain thieno[3,4-c]pyrazole derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria .
Research Findings
Several studies have focused on the synthesis and biological evaluation of related compounds:
- Synthesis : The synthesis typically involves multi-step reactions starting from easily accessible precursors. Key methods include nucleophilic addition-elimination reactions and cyclization processes .
- Biological Evaluation : Various derivatives have been screened for their biological activities. Compounds derived from similar scaffolds have shown promising results in inhibiting metabolic enzymes such as acetylcholinesterase (AChE), suggesting potential applications in treating neurological disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
